molecular formula C11H13NO4S B14521257 N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide CAS No. 62764-72-1

N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide

Cat. No.: B14521257
CAS No.: 62764-72-1
M. Wt: 255.29 g/mol
InChI Key: VPTKCLXWRPVFLK-UHFFFAOYSA-N
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Description

N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a 4-methylbenzene ring and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-oxobutanamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling factors such as reaction time, temperature, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a sulfonyl group and an oxobutanamide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62764-72-1

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonyl-3-oxobutanamide

InChI

InChI=1S/C11H13NO4S/c1-8-3-5-10(6-4-8)17(15,16)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

VPTKCLXWRPVFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(=O)C

Origin of Product

United States

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